molecular formula C23H22O5 B1244877 brasixanthone B

brasixanthone B

Cat. No.: B1244877
M. Wt: 378.4 g/mol
InChI Key: BFPCRQCNDMJVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasixanthone B is a naturally occurring xanthone derivative isolated from various Calophyllum species, such as Calophyllum gracilentum and Calophyllum soulattri . Its molecular structure is characterized by a core xanthone skeleton consisting of three fused six-membered rings, supplemented with an additional fused pyrano ring and a 3-methylbut-2-enyl side chain . The core xanthone moiety is almost planar, and the crystal structure is stabilized by intramolecular O—H...O hydrogen bonds and features intermolecular O—H...O and C—H...O interactions . This compound is part of a class of bioactive xanthones from the Calophyllum genus, which are of significant interest in medicinal and natural product chemistry research . Studies on related compounds have reported a range of pharmacological activities, including cytotoxic effects . In vitro assays have demonstrated that Brasixanthone B exhibits moderate cytotoxic activity against several human cancer cell lines . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

5,8-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C23H22O5/c1-12(2)5-7-15-21-14(9-10-23(3,4)28-21)19(25)18-20(26)16-11-13(24)6-8-17(16)27-22(15)18/h5-6,8-11,24-25H,7H2,1-4H3

InChI Key

BFPCRQCNDMJVOT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Brasixanthone B has demonstrated significant anticancer properties across various human cancer cell lines. The compound has been evaluated for its cytotoxic effects against several types of cancer, including:

  • SNU-1 (stomach cancer)
  • HeLa (cervical cancer)
  • Hep G2 (liver cancer)
  • NCI-H23 (lung cancer)
  • K562 (leukemia)
  • Raji (lymphoma)
  • LS174T (colon cancer)
  • IMR-32 (neuroblastoma)
  • SK-MEL-28 (skin cancer)

The cytotoxicity of brasixanthone B was assessed using the MTT assay, revealing low IC50 values ranging from 0.69 to 92.59 µM, indicating potent activity against these cell lines . The structure-activity relationship suggests that the presence of specific functional groups significantly influences its anticancer efficacy.

Antiviral Properties

Recent studies have highlighted the potential of brasixanthone B as an antiviral agent. A molecular docking study investigated its binding affinity to the main protease of SARS-CoV-2, the virus responsible for COVID-19. Brasixanthone B exhibited favorable binding energies, indicating it could serve as a lead compound for developing new antiviral drugs against coronavirus infections . The docking results showed that brasixanthone B has good interactions with critical amino acid residues in the protease, suggesting its potential role in inhibiting viral replication.

Cytotoxicity and Mechanism of Action

The cytotoxic mechanisms of brasixanthone B involve inducing apoptosis in cancer cells. Studies have reported that it can disrupt mitochondrial function and induce oxidative stress, leading to cell death. The compound's ability to target specific signaling pathways associated with cancer cell proliferation has been a focal point in understanding its therapeutic potential .

  • Anticancer Activity : A study conducted on various xanthones isolated from Calophyllum species demonstrated that brasixanthone B exhibited significant cytotoxic activity against multiple human cancer cell lines, supporting its potential as an anticancer agent .
  • Antiviral Potential : In silico studies utilizing molecular docking revealed that brasixanthone B binds effectively to the SARS-CoV-2 main protease, suggesting avenues for further research into its use as an antiviral treatment .
  • Mechanistic Insights : Research into the mechanisms by which brasixanthone B induces apoptosis in cancer cells has provided insights into its therapeutic applications, underscoring the importance of understanding structure-activity relationships in drug development .

Preparation Methods

Plant Material Selection

The stem bark of Calophyllum gracilentum and C. brasiliense is the most common source. Fresh or air-dried bark is ground into a coarse powder to increase surface area for solvent interaction. Maclura cochinchinensis has also been reported as a source, though with less frequency.

Solvent Extraction

Cold maceration using sequential solvents of increasing polarity is the standard approach. For example:

  • n-Hexane (non-polar) removes lipids and waxes.

  • Chloroform and ethyl acetate (mid-polarity) extract xanthones like brasixanthone B.

  • Methanol (polar) captures glycosides and polar constituents.

A typical protocol involves soaking powdered bark in n-hexane for 72 hours, followed by filtration and solvent evaporation under reduced pressure. This crude extract is then subjected to further fractionation.

Chromatographic Fractionation and Purification

Chromatography is indispensable for isolating brasixanthone B from complex plant matrices. The process often combines multiple techniques to achieve high purity.

Column Chromatography

Silica Gel Chromatography : Initial fractionation uses silica gel (Merck Kieselgel 60) with gradient elution. For example:

  • n-Hexane:ethyl acetate (8:2 to 0:10)

  • Ethyl acetate:methanol (5:5).

Fractions are pooled based on thin-layer chromatography (TLC) profiles, with brasixanthone B typically eluting in mid-polarity fractions.

Sephadex LH-20 Gel Filtration : Further purification employs Sephadex LH-20 with methanol as the eluent. This step separates compounds by molecular size, effectively isolating brasixanthone B from structurally similar xanthones.

Radial Chromatography

Final purification uses radial chromatography with silica gel (Merck 1.07749) and n-hexane:ethyl acetate (8:2) to yield needle-like crystals.

Structural Elucidation and Validation

Post-isolation, brasixanthone B is characterized using spectroscopic methods to confirm its structure:

Spectroscopic Analysis

  • 1D/2D NMR : Assigns proton and carbon environments, confirming the xanthone core, prenyl side chain, and hydroxyl substituents.

  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (C23H22O5) and molecular weight (378.4 g/mol).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar xanthone skeleton with a fused pyrano ring and 3-methylbut-2-enyl side chain. Intramolecular O–H⋯O hydrogen bonding stabilizes the structure.

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies from representative studies:

Plant SourceExtraction SolventsChromatographic StepsKey TechniquesReference
C. gracilentumn-Hexane, chloroformSilica gel, Sephadex LH-20Radial chromatography, XRD
C. brasilienseEthyl acetate, methanolSilica gel, gel filtrationNMR, MS
Calophyllum spp.n-Hexane, ethyl acetateVLC, radial chromatographyTLC-guided fractionation

Challenges and Optimization Strategies

Solvent Selection

Ethyl acetate strikes a balance between polarity and selectivity for xanthones. Methanol, while effective, risks co-extracting pigments that complicate purification.

Scalability Issues

Large-scale isolation is hindered by low natural abundance. Countercurrent chromatography has been proposed as an alternative to improve throughput.

Stability Considerations

Brasixanthone B is sensitive to light and heat. Storage in amber vials at −20°C is recommended to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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